![molecular formula C17H17ClN2O3S B2915751 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 2034529-46-7](/img/structure/B2915751.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide
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Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H17ClN2O3S and its molecular weight is 364.84. The purity is usually 95%.
BenchChem offers high-quality N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Several studies have synthesized and evaluated the antitumor activity of compounds bearing different heterocyclic ring systems, including those related to the specified chemical structure. For instance, compounds with benzothiazole and benzoxazole derivatives have shown considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). These findings suggest that compounds with similar structures might have potential applications in developing new anticancer drugs.
Metabolism Studies
Research on the metabolism of related compounds, such as chloroacetamide herbicides, has provided insights into how these substances are processed by human and animal liver microsomes (Coleman, Liu, Linderman, Hodgson, & Rose, 1999). Understanding the metabolic pathways of such compounds is crucial for assessing their safety and efficacy as potential therapeutic agents.
Anti-inflammatory Activity
Compounds with certain heterocyclic rings have been synthesized and shown to possess significant anti-inflammatory activity (Sunder & Maleraju, 2013). This highlights the potential of structurally similar compounds in the development of new anti-inflammatory drugs.
Enzyme Inhibition
The synthesis and evaluation of benzothiazole derivatives have led to the discovery of compounds with potent enzyme inhibition properties, which could be leveraged in the design of drugs targeting specific enzymes involved in disease processes (Radwan, Shehab, & El-Shenawy, 2009).
Antioxidant Activity
Studies have also explored the antioxidant activity of coordination complexes constructed from pyrazole-acetamide derivatives (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019). Such activity is essential for protecting cells from oxidative stress, which is implicated in many diseases, including cancer and neurodegenerative disorders.
properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-13-3-4-15-12(8-13)10-20(17(22)11-23-15)6-5-19-16(21)9-14-2-1-7-24-14/h1-4,7-8H,5-6,9-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLDFNGBAPYARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide |
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